Calcium biphosphate

概要

説明

Calcium biphosphate, also known as calcium hydrogen phosphate, is an inorganic compound with the chemical formula CaHPO₄. It is commonly found in both anhydrous and dihydrate forms. This compound is widely used in various fields due to its biocompatibility, solubility, and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: Calcium biphosphate can be synthesized through several methods, including:

Wet Chemical Precipitation: This method involves mixing aqueous solutions of calcium chloride (CaCl₂) and disodium hydrogen phosphate (Na₂HPO₄) under controlled pH conditions to precipitate this compound.

Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides in a solution, leading to the formation of a gel that is then dried and calcined to obtain this compound.

Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction between calcium and phosphate sources, resulting in the rapid formation of this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting phosphoric acid (H₃PO₄) with calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) under controlled conditions. The reaction is as follows: [ \text{CaCO}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{CaHPO}_4 + \text{CO}_2 + \text{H}_2\text{O} ]

Types of Reactions:

Acid-Base Reactions: this compound reacts with strong acids to form calcium dihydrogen phosphate (Ca(H₂PO₄)₂).

Thermal Decomposition: Upon heating, this compound decomposes to form calcium pyrophosphate (Ca₂P₂O₇) and water.

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form calcium ions (Ca²⁺) and phosphate ions (HPO₄²⁻).

Common Reagents and Conditions:

Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used to react with this compound.

Bases: Sodium hydroxide (NaOH) can be used to precipitate this compound from solutions containing calcium and phosphate ions.

Major Products Formed:

Calcium Dihydrogen Phosphate: Formed by reacting this compound with strong acids.

Calcium Pyrophosphate: Formed by the thermal decomposition of this compound.

科学的研究の応用

Biomedical Applications

Bone Regeneration

Calcium biphosphate is extensively utilized in bone regeneration due to its biocompatibility and osteoconductivity. It serves as a critical component in biphasic calcium phosphate ceramics, which combine hydroxyapatite and tricalcium phosphate. These ceramics are used as bone substitutes, coatings, and scaffolds in tissue engineering. Research indicates that biphasic calcium phosphate ceramics can enhance bone formation and integration with surrounding tissues .

Osteoinduction and Stem Cell Behavior

Recent studies have shown that biphasic calcium phosphate not only supports bone growth but also exhibits osteoinductive properties. It creates a favorable microenvironment for stem cells, promoting their differentiation into osteoblasts, which are essential for bone formation . This characteristic makes it a promising material for applications in maxillofacial surgery and orthopedic implants.

Drug Delivery Systems

This compound is also being explored as a drug delivery system for bisphosphonates, which are used to treat bone diseases. The interaction between bisphosphonates and calcium phosphates enhances the bioavailability of these drugs at the target site, improving therapeutic outcomes . Additionally, its ability to form microspheres allows for controlled release of drugs, making it an effective vehicle for localized treatment .

Nutritional Applications

Nutritional Supplementation

In the food industry, this compound is recognized as a source of calcium and phosphate ions, essential for maintaining bone health. It is used as a dietary supplement to prevent deficiencies in these minerals, particularly in populations at risk of osteoporosis. Its incorporation into food products helps enhance nutritional value while ensuring safety and efficacy.

Comparative Studies

To illustrate the effectiveness of this compound in various applications, several comparative studies have been conducted:

Case Studies

Several case studies provide insight into the practical applications of this compound:

- Maxillary Sinus Augmentation : A study involving 56 patients demonstrated that using a graft material composed of 60% hydroxyapatite and 40% β-tricalcium phosphate resulted in successful bone integration without implant failures over a 21-month follow-up period .

- Bone Defect Repair : Research on biphasic calcium phosphate microspheres indicated their potential to fill complex-shaped defects effectively while promoting angiogenesis and osteogenesis .

作用機序

Calcium biphosphate exerts its effects primarily through its interaction with biological systems. In bone tissue engineering, it promotes osteoconductivity and osteoinductivity, facilitating bone regeneration. The compound releases calcium and phosphate ions, which are essential for bone mineralization and the activation of osteoblasts and osteoclasts.

類似化合物との比較

Calcium Phosphate (Ca₃(PO₄)₂): Unlike calcium biphosphate, calcium phosphate has a higher calcium-to-phosphate ratio and is less soluble.

Calcium Dihydrogen Phosphate (Ca(H₂PO₄)₂): This compound has a higher phosphate content and is more acidic compared to this compound.

Calcium Pyrophosphate (Ca₂P₂O₇): Formed by the thermal decomposition of this compound, it has different structural and chemical properties.

Uniqueness: this compound is unique due to its balanced calcium-to-phosphate ratio, moderate solubility, and versatility in various applications. Its ability to release both calcium and phosphate ions makes it particularly valuable in biological and agricultural contexts.

生物活性

Calcium biphosphate, also known as calcium hydrogen phosphate or dibasic calcium phosphate (DCP), is a compound with significant biological activity, particularly in the fields of biomedicine and materials science. It is often utilized in bone grafting and dental applications due to its biocompatibility and osteoconductive properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

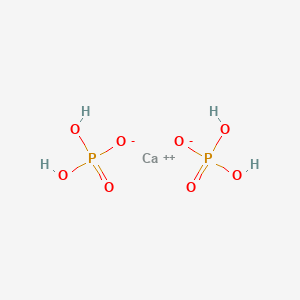

Chemical Structure and Composition

This compound has the chemical formula and is characterized by its crystalline structure. It can exist in various forms, including anhydrous and dihydrate states, influencing its solubility and biological interactions.

Biocompatibility and Osteoconductivity

Research indicates that this compound exhibits excellent biocompatibility, making it suitable for medical applications. It supports cell adhesion, proliferation, and differentiation, particularly in osteoblasts. The compound's osteoconductive properties enhance new bone formation, making it a preferred material for bone repair and regeneration.

Table 1: Summary of Biological Activities of this compound

Cellular Interactions

This compound interacts with cells through several mechanisms:

- Osteogenic Differentiation : Promotes the differentiation of mesenchymal stem cells into osteoblasts.

- Mineralization : Facilitates the deposition of minerals essential for bone formation.

- Growth Factor Release : Can be combined with growth factors to enhance osteogenic potential.

In Vitro Studies

In vitro studies have demonstrated that this compound scaffolds support cell viability and proliferation. For instance, studies have shown that BCP scaffolds doped with metals like strontium exhibit enhanced biological activity compared to non-doped counterparts .

Clinical Applications

This compound has been widely studied for its application in orthopedic and dental surgeries. Notable case studies include:

- Bone Grafting : Utilized as a grafting material in orthopedic procedures to enhance bone healing.

- Dental Implants : Employed in dental implants to promote osseointegration.

Research Findings

A study by Lopes et al. (2019) demonstrated that calcium phosphate bioactive glasses containing this compound showed increased cell viability and advanced attachment when used as composites . Additionally, Basu et al. (2023) found that co-doping BCPs with strontium significantly supported osteoblast proliferation compared to single-doped variants .

特性

CAS番号 |

7758-23-8 |

|---|---|

分子式 |

CaH3O4P |

分子量 |

138.07 g/mol |

IUPAC名 |

calcium;dihydrogen phosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChIキー |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

不純物 |

PHOSPHORIC ACID |

SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Ca+2] |

正規SMILES |

OP(=O)(O)O.[Ca] |

Color/Form |

SHINING TRICLINIC PLATES, CRYSTALLINE POWDER OR GRANULES COLORLESS, PEARLY SCALES OR POWDER |

密度 |

2.220 @ 18 °C/4 °C |

Key on ui other cas no. |

7758-23-8 |

物理的記述 |

DryPowder; PelletsLargeCrystals Granular powder or white, deliquescent crystals or granules |

ピクトグラム |

Corrosive; Irritant |

溶解性 |

SOL IN DIL HYDROCHLORIC ACID; MODERATELY SOL IN WATER; SOL IN NITRIC ACID OR ACETIC ACID |

同義語 |

acid calcium phosphate calcium bisphosphate calcium phosphate, monobasic calcium superphosphate monocalcium orthophosphate |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。